2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
Description
This compound features a hybrid heterocyclic scaffold combining a cyclopenta[c]pyridazin-3-one core with a triazolo[4,3-b]pyridazine moiety linked via a piperidin-4-ylmethyl group. The trifluoromethyl (-CF₃) substituent at position 3 of the triazolo-pyridazine ring enhances metabolic stability and lipophilicity, which is critical for target engagement in biological systems .
Properties
IUPAC Name |
2-[[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N7O/c20-19(21,22)18-24-23-15-4-5-16(26-29(15)18)27-8-6-12(7-9-27)11-28-17(30)10-13-2-1-3-14(13)25-28/h4-5,10,12H,1-3,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDPEIRIMCZPGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C4=NN5C(=NN=C5C(F)(F)F)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopenta[c]pyridazin core with a triazolo moiety and a piperidine substituent. The trifluoromethyl group enhances its lipophilicity and may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anti-cancer properties and potential as an anti-tubercular agent. The following sections detail specific findings from recent studies.
1. Anti-Cancer Activity
Recent research has highlighted the compound's inhibitory effects on various cancer cell lines. In particular:
- Cytotoxicity Testing : The compound exhibited significant cytotoxicity against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values ranged from 1.06 to 2.73 μM , indicating potent activity against these cell lines .
- Mechanism of Action : The compound was found to inhibit c-Met kinase activity, which is crucial in tumor growth and metastasis. Its binding affinity to the ATP-binding site of c-Met suggests a competitive inhibition mechanism .
2. Anti-Tubercular Activity
In addition to its anti-cancer properties, the compound has shown promise as an anti-tubercular agent:
Case Studies
Several studies have been conducted to evaluate the biological activity of compounds related to the target structure:
Case Study 1: Triazolo-Pyridazine Derivatives
A study synthesized various triazolo-pyridazine derivatives and tested their cytotoxicity against A549 and MCF-7 cell lines. The most promising derivatives exhibited IC50 values comparable to those observed for our compound .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
Research into SAR for triazolo compounds indicated that modifications in the piperidine ring significantly influenced biological activity. This suggests that further optimization of our target compound could enhance its therapeutic potential .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
The compound’s triazolo-pyridazine and cyclopenta[c]pyridazinone core differentiates it from other heterocyclic systems:
- AZD5153: Contains a 3-methoxy-[1,2,4]triazolo[4,3-b]pyridazine linked to a piperidine-phenoxyethyl group. The methoxy (-OCH₃) substituent improves solubility but reduces metabolic stability compared to the trifluoromethyl group in the target compound .
- 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-fluorophenyl)piperidine-4-carboxamide: Shares the cyclopenta[c]pyridazinone core but lacks the triazolo-pyridazine system, instead featuring a carboxamide linkage. This structural difference may limit its ability to engage bivalent targets like BET proteins .
- 2-{[1-(2-methylbenzoyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one : Replaces the triazolo-pyridazine with a 2-methylbenzoyl group, reducing heterocyclic complexity and likely altering target selectivity .
Functional Group Impact
| Compound Name | Key Substituents | Molecular Weight | Notable Properties |
|---|---|---|---|
| Target Compound | -CF₃ at triazolo-pyridazine | ~452.4 g/mol | High lipophilicity, metabolic stability |
| AZD5153 | -OCH₃ at triazolo-pyridazine | ~531.6 g/mol | Enhanced solubility, BET inhibition |
| 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-fluorophenyl)piperidine-4-carboxamide | -F at phenyl, carboxamide linker | ~384.4 g/mol | Reduced heterocyclic complexity |
| 2-{[1-(2-methylbenzoyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one | 2-methylbenzoyl substituent | ~351.4 g/mol | Simplified structure, unknown activity |
Research Findings and Implications
- Structural Optimization : The trifluoromethyl group in the target compound likely balances solubility and stability better than methoxy or benzoyl substituents in analogs .
- Target Selectivity: The triazolo-pyridazine moiety is a hallmark of BET inhibitors (e.g., AZD5153), suggesting the target compound may share this mechanism. However, the cyclopenta[c]pyridazinone core could introduce novel interactions with non-BET targets .
- Synthetic Challenges: The fusion of triazolo-pyridazine and cyclopenta[c]pyridazinone requires multi-step synthesis, as seen in intermediates like 5-fluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzoic acid (EP 3 532 474 B1), which employs tert-butyl protection and Suzuki couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
